molecular formula C19H14IN3O2S B2889076 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865183-03-5

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No. B2889076
M. Wt: 475.3
InChI Key: DDFOQVCRNBVAHW-QOCHGBHMSA-N
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Description

This compound is a benzothiazole derivative with an acetamido group and a prop-2-yn-1-yl group attached to the benzothiazole ring, and an iodobenzamide group attached via a double bond. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a benzothiazole core with various functional groups attached. The exact structure and the positions of these groups would need to be confirmed with techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acetamido, prop-2-yn-1-yl, and iodobenzamide groups. The iodine atom could potentially be a site of electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and others .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Antitumor Activity : Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines derived from neoplastic diseases. Notably, some compounds showed considerable anticancer activity, demonstrating the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvement : Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring aimed at enhancing metabolic stability have shown promising results, indicating the importance of structural modifications in developing more stable therapeutic agents (Stec et al., 2011).

Antibacterial and Urease Inhibition : A series of benzothiazole acetamides synthesized via C-C coupling methodology exhibited significant activities in antibacterial assays and urease inhibition. This suggests their utility in developing treatments for infections and conditions related to urease activity (Gull et al., 2016).

Anti-inflammatory and Analgesic Activities : Benzothiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying potent effects. This opens up potential applications in pain management and inflammatory disorders (Verma, Martin, & Singh, 2014).

Applications in Antimicrobial Resistance

Antimicrobial Activity : The synthesis of benzothiazole derivatives has led to compounds with good to moderate activity against various bacterial and fungal strains, addressing the global challenge of antimicrobial resistance (Anuse et al., 2019).

Thiazolide-induced Apoptosis in Tumor Cells : Thiazolides, a class of compounds including benzothiazole derivatives, have been shown to induce apoptosis in colon carcinoma cell lines, suggesting a different molecular target in pathogens and cancer cells. This finding is significant for the development of new cancer treatments (Brockmann et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOQVCRNBVAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

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